2-(Benzoylamino)-N-{1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-1-oxo-2-propanyl}benzamide
Description
Properties
CAS No. |
384344-81-4 |
|---|---|
Molecular Formula |
C28H27N5O4 |
Molecular Weight |
497.5 g/mol |
IUPAC Name |
2-benzamido-N-[1-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1-oxopropan-2-yl]benzamide |
InChI |
InChI=1S/C28H27N5O4/c1-18(25(34)31-24-19(2)32(3)33(28(24)37)21-14-8-5-9-15-21)29-27(36)22-16-10-11-17-23(22)30-26(35)20-12-6-4-7-13-20/h4-18H,1-3H3,(H,29,36)(H,30,35)(H,31,34) |
InChI Key |
BXBBTPNMXQAEAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C(C)NC(=O)C3=CC=CC=C3NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves:
- Formation of the pyrazolone ring system.
- Coupling of the pyrazolone with an amino acid derivative or amino-propanyl intermediate.
- Final acylation with benzoyl chloride or benzoylamino derivatives to form the benzamide linkages.
Stepwise Synthesis
Synthesis of the Pyrazolone Core
- The pyrazolone ring, specifically 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl, is commonly synthesized via condensation of hydrazine derivatives with β-ketoesters or β-diketones.
- For example, phenylhydrazine reacts with ethyl acetoacetate or similar β-ketoesters under reflux in ethanol, forming the pyrazolone ring after cyclization and tautomerization.
Preparation of the Amino-Propanyl Intermediate
- The amino-propanyl moiety, often as an N-substituted amino acid derivative, can be prepared by coupling amino acids (like alanine derivatives) with suitable protecting groups.
- This intermediate may be synthesized via amide bond formation between the amino group and benzoyl chloride derivatives, or by peptide coupling reagents such as EDCI or DCC in organic solvents.
Coupling of Pyrazolone and Amino-Propanyl Units
- The pyrazolone amino group is linked to the amino-propanyl intermediate via nucleophilic substitution or amide bond formation.
- This step may involve activation of carboxyl groups or use of coupling reagents to ensure regioselective amide bond formation, yielding the N-substituted benzamide structure with the pyrazolone moiety attached.
Final Acylation to Form the Benzoylamino Group
- The terminal benzoylamino group is introduced by reacting the amine intermediate with benzoyl chloride under controlled conditions.
- The reaction is typically carried out in an inert solvent such as dichloromethane or ether, with a base like triethylamine to neutralize HCl formed during the reaction.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Pyrazolone formation | Phenylhydrazine + β-ketoester, reflux EtOH | Yields pyrazolone ring, mild reflux |
| Amino-propanyl intermediate | Amino acid derivative + coupling reagent | Use EDCI/DCC, inert atmosphere |
| Coupling step | Pyrazolone amine + activated amino-propanyl | Controlled pH, room temp or slight heat |
| Final benzoylation | Benzoyl chloride + amine, base (Et3N), DCM | Low temp to avoid side reactions |
Analytical Characterization of Intermediates and Final Product
- NMR Spectroscopy: 1H-NMR and 13C-NMR confirm the presence of aromatic protons, methyl groups on pyrazolone, and amide linkages.
- Mass Spectrometry: Confirms molecular weight and fragmentation pattern consistent with the proposed structure.
- X-ray Crystallography: Single-crystal X-ray diffraction studies have been reported for related benzamide-pyrazolone compounds, confirming the molecular conformation and intermolecular hydrogen bonding.
- Elemental Analysis: Validates the empirical formula and purity.
Research Discoveries and Structural Insights
- Recent crystallographic studies on related benzamide derivatives bearing 4-aminoantipyrine (a pyrazolone analogue) reveal strong intermolecular hydrogen bonding between the benzamide N-H and pyrazolone carbonyl oxygen, which influences crystal packing and stability.
- The substitution pattern on the pyrazolone ring (1,5-dimethyl and 2-phenyl) is essential for biological activity and affects the electronic properties facilitating amide bond formation.
- The synthetic routes involving hydrazine condensation and subsequent amide coupling are well-established, providing good yields and regioselectivity.
Summary Table of Preparation Methods
| Preparation Stage | Key Reagents/Intermediates | Typical Conditions | Outcome/Notes |
|---|---|---|---|
| Pyrazolone synthesis | Phenylhydrazine + β-ketoester | Reflux in ethanol | Formation of 1,5-dimethyl-3-oxo-2-phenylpyrazolone |
| Amino-propanyl intermediate | Protected amino acid + coupling reagent | Room temp, inert atmosphere | Formation of amino-propanyl amide |
| Coupling of pyrazolone and amino-propanyl | Activated carboxyl + pyrazolone amine | Mild heating or room temp | Formation of N-substituted benzamide |
| Final benzoylation | Benzoyl chloride + amine | Low temp, base present | Formation of benzoylamino benzamide |
Chemical Reactions Analysis
BENZAMIDE, 2-(BENZOYLAMINO)-N-[2-[(2,3-DIHYDRO-1,5-DIMETHYL-3-OXO-2-PHENYL-1H-PYRAZOL-4-YL)AMINO]-1-METHYL-2-OXOETHYL]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts, such as benzamide and pyrazolyl derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions.
Scientific Research Applications
BENZAMIDE, 2-(BENZOYLAMINO)-N-[2-[(2,3-DIHYDRO-1,5-DIMETHYL-3-OXO-2-PHENYL-1H-PYRAZOL-4-YL)AMINO]-1-METHYL-2-OXOETHYL]- has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity. It may exhibit anti-inflammatory, anticancer, or antimicrobial properties.
Materials Science: The compound’s structural properties make it a candidate for use in the development of advanced materials, such as organic semiconductors or photovoltaic cells.
Biological Research: Researchers investigate the compound’s interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential as a drug candidate.
Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways.
Mechanism of Action
The mechanism of action of BENZAMIDE, 2-(BENZOYLAMINO)-N-[2-[(2,3-DIHYDRO-1,5-DIMETHYL-3-OXO-2-PHENYL-1H-PYRAZOL-4-YL)AMINO]-1-METHYL-2-OXOETHYL]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases or proteases, resulting in altered cellular signaling and function. The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Hydrogen Bonding and Crystallographic Behavior
The target compound exhibits R22(10) hydrogen-bonded dimers via N–H⋯O interactions, a pattern also observed in dichlorophenyl acetamide analogs . This dimerization is critical for stabilizing crystal lattices and may influence solubility and bioavailability. In contrast, the formamide analog (CAS 5702-68-1) lacks extended hydrogen-bonding networks due to its smaller substituent, leading to higher solubility .
Biological Activity
2-(Benzoylamino)-N-{1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-1-oxo-2-propanyl}benzamide is a complex organic compound with a molecular weight of approximately 497.55 g/mol. Its structure includes a benzamide core modified by a benzoylamino group and a unique side chain featuring a 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol moiety. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.
Chemical Structure
The compound's IUPAC name is N-{1-[1,5-dimethyl-3-oxo-2-(phenyl)-2,3-dihydro-pyrazol-4-yl]amino}-1-(benzoyl)-2-propanyl-benzamide. The structural features include:
| Component | Description |
|---|---|
| Benzamide Core | Basic structure that contributes to the compound's biological activity. |
| Benzoylamino Group | Enhances binding affinity to biological targets. |
| Pyrazole Moiety | Known for anti-inflammatory properties and potential receptor interactions. |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, such as enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of P2X7 receptors, which are involved in inflammatory responses and pain pathways. The dual functional groups (benzoylamino and pyrazole) may provide synergistic effects not observed in simpler analogs.
In Vitro Studies
Research has indicated that compounds structurally similar to 2-(Benzoylamino)-N-{1-[...]} exhibit significant inhibitory effects on P2X7 receptors. These studies typically focus on:
- Binding Affinity : Assessing how well the compound binds to target receptors.
- Enzymatic Activity : Evaluating the inhibition of specific enzymes associated with disease processes.
Case Studies
A notable study explored the pharmacological effects of similar pyrazole derivatives on inflammation and pain management. Results demonstrated that these compounds could effectively reduce inflammation markers in vitro, suggesting potential therapeutic applications for conditions like arthritis and neuropathic pain .
Comparative Analysis
To better understand the uniqueness of 2-(Benzoylamino)-N-{1-[...]} compared to related compounds, a comparative analysis is presented below:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| Benzamide | Basic structure | Commonly used in pharmaceuticals |
| Pyrazole Derivative | Contains pyrazole ring | Known for anti-inflammatory properties |
| N-(4-hydroxyphenyl)benzamide | Hydroxylated phenyl group | Different solubility characteristics |
The unique combination of functional groups in 2-(Benzoylamino)-N-{1-[...]} enhances its potential as a therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
